molecular formula C20H21N3O3 B10997786 5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B10997786
M. Wt: 351.4 g/mol
InChI Key: RCZRWDCDWOHFRX-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide involves several steps. One common synthetic route includes the condensation of 4-aminobenzenesulfonamides with itaconic acid at elevated temperatures (140–165 °C) to form the desired pyrrolidine derivative . Industrial production methods may involve similar condensation reactions, but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of bacterial growth or modulation of prion proteins .

Comparison with Similar Compounds

5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide can be compared with other pyrrolidine derivatives, such as:

Biological Activity

5-Oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide, a derivative of pyrrolidine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and findings from recent studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}

Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃
Molecular Weight298.33 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrrolidine ring followed by the introduction of the phenyl and carbonyl groups. The reaction conditions are optimized for yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. The biological activity was evaluated using various cancer cell lines, notably A549 human lung adenocarcinoma cells.

  • Mechanism of Action : The compound appears to exert its effects through apoptosis induction and cell cycle arrest. The presence of a free amino group enhances its binding affinity to specific targets involved in cancer progression .
  • Case Studies :
    • In vitro studies demonstrated that compounds related to 5-oxo-pyrrolidine significantly reduced cell viability in A549 cells, with some derivatives showing over 70% reduction at concentrations as low as 100 µM .
    • Comparative analysis with standard chemotherapeutics like cisplatin indicated that certain derivatives exhibited lower cytotoxicity towards non-cancerous cells while maintaining efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various multidrug-resistant bacterial strains.

  • Target Pathogens : The compound demonstrated significant activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae.
  • Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival .
  • Case Studies :
    • In one study, specific derivatives showed promising results against resistant strains, suggesting potential for development into new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds.

Compound NameAnticancer ActivityAntimicrobial ActivityNotes
5-Oxo-1-phenyl-N-{2-[...]}HighModerateEffective against A549 cells
Related pyrrolidine derivativeModerateHighEffective against MRSA
Standard chemotherapeutic (Cisplatin)Very HighLowBroad-spectrum but high toxicity

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-benzamidoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21N3O3/c24-18-13-16(14-23(18)17-9-5-2-6-10-17)20(26)22-12-11-21-19(25)15-7-3-1-4-8-15/h1-10,16H,11-14H2,(H,21,25)(H,22,26)

InChI Key

RCZRWDCDWOHFRX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=CC=C3

Origin of Product

United States

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